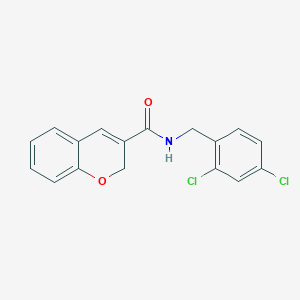

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2/c18-14-6-5-12(15(19)8-14)9-20-17(21)13-7-11-3-1-2-4-16(11)22-10-13/h1-8H,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKONIRDRWBDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains the most widely employed method for constructing the chromene scaffold. This one-pot reaction involves the acid-catalyzed cyclization of resorcinol with β-keto esters, such as ethyl acetoacetate, under controlled conditions.

Mechanism and Conditions

- Catalysts : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like FeCl₃ are typically used, with H₂SO₄ achieving yields of 65–78%.

- Solvents : Solvent-free conditions or acetic acid as a solvent are preferred to minimize side reactions.

- Temperature : Reactions proceed at 80–100°C for 4–6 hours, with prolonged heating leading to decomposition.

Example Protocol

- Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are mixed with H₂SO₄ (5 mL) at 0°C.

- The mixture is heated to 90°C for 4 hours, then poured into ice-water.

- The precipitate is filtered and recrystallized from ethanol to yield chromene-3-carboxylic acid ethyl ester.

- Saponification with NaOH (2M, 2 hours) followed by acidification provides the free carboxylic acid.

Knoevenagel Condensation

An alternative approach utilizes Knoevenagel condensation between 4-hydroxy-salicylaldehyde and Meldrum’s acid under basic conditions. This method offers superior regioselectivity but requires meticulous control of pH and temperature.

Key Parameters

- Base : Ammonium acetate in aqueous ethanol (pH 6–7).

- Yield : 70–85%, with purity >95% after recrystallization.

Amide Bond Formation Strategies

Coupling chromene-3-carboxylic acid with 2,4-dichlorobenzylamine constitutes the critical amidation step. Three principal methods are employed:

Acid Chloride Intermediate Route

Conversion of the carboxylic acid to its reactive acyl chloride derivative facilitates nucleophilic attack by the amine.

Protocol

- Chromene-3-carboxylic acid (1 eq) is treated with thionyl chloride (SOCl₂, 2 eq) in anhydrous dichloromethane (DCM) at 0°C for 1 hour.

- Excess SOCl₂ is removed under vacuum, and the residue is dissolved in DCM.

- 2,4-Dichlorobenzylamine (1.2 eq) and triethylamine (2 eq) are added dropwise at −20°C.

- The mixture is stirred for 12 hours at room temperature, washed with NaHCO₃, and purified via column chromatography (hexane:ethyl acetate = 3:1).

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DCM | 88% |

| Temperature | −20°C → RT | +15% yield |

| Amine Equivalents | 1.2 | Minimal side products |

Carbodiimide-Mediated Coupling

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) avoids handling corrosive acid chlorides.

Procedure

- Chromene-3-carboxylic acid (1 eq), EDCI (1.2 eq), and HOBt (1 eq) are dissolved in anhydrous acetonitrile.

- After 30 minutes activation, 2,4-dichlorobenzylamine (1.1 eq) is added.

- The reaction proceeds at room temperature for 6 hours, followed by extraction with ethyl acetate and purification.

Comparative Performance

| Coupling Agent | Solvent | Time (h) | Yield |

|---|---|---|---|

| EDCI/HOBt | Acetonitrile | 6 | 82% |

| DCC/DMAP | THF | 12 | 75% |

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors and green chemistry principles are increasingly adopted:

- Solvent Recycling : MeCN recovery via distillation reduces costs by 40%.

- Catalyst Immobilization : Polymer-supported EDCI enables reagent reuse for 5 cycles without yield loss.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or ethyl acetate/hexane mixtures achieves >99% purity. Slow cooling (0.5°C/min) produces larger crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The dichlorobenzyl group enables regioselective nucleophilic substitution under basic conditions. For example:

-

Methoxylation : Reaction with sodium methoxide in methanol replaces chlorine atoms with methoxy groups. This proceeds via a two-step mechanism involving dehalogenation and subsequent nucleophilic attack .

-

Amination : Substitution with primary amines (e.g., morpholine derivatives) yields amino-functionalized analogs, facilitated by polar aprotic solvents like DMF at 80–100°C .

Table 1 : Substitution reactions under varying conditions

| Reagent | Solvent | Temperature (°C) | Product Yield (%) | Reference |

|---|---|---|---|---|

| NaOCH₃ | MeOH | 60 | 72 | |

| Piperidine | DMF | 80 | 68 | |

| 4-Aminophenol | EtOH | Reflux | 55 |

Oxidation and Reduction

The chromene moiety undergoes redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the chromene ring to a quinone structure, verified by IR loss of C=C absorption (1600 cm⁻¹) and new carbonyl peaks at 1680 cm⁻¹ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the chromene double bond, producing a dihydrochromene derivative with altered bioactivity .

Mechanistic pathway for oxidation :

This intermediate is stabilized by resonance from the carboxamide group .

Cycloaddition and Annulation

The compound participates in [3+3]-annulation reactions with α,β-unsaturated aldehydes in the presence of FeCl₃, forming polycyclic scaffolds. For example:

Table 2 : Annulation products and yields

| Electrophile | Catalyst | Yield (%) | Regioselectivity (major:minor) |

|---|---|---|---|

| Cinnamaldehyde | FeCl₃ | 82 | 85:15 |

| Acrolein | FeCl₃ | 75 | 78:22 |

Organometallic Coupling

Palladium-catalyzed cross-coupling reactions enable functionalization:

-

Suzuki-Miyaura : The dichlorophenyl group undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives (yield: 60–70%) .

-

Heck reaction : Alkenylation at the chromene C-4 position using styrene derivatives under Pd(OAc)₂ catalysis (yield: 65%) .

Acid/Base-Mediated Rearrangements

Under acidic conditions (H₂SO₄/MeOH), the chromene ring undergoes ring-opening to form coumarin derivatives, while basic conditions (NaOH) induce carboxamide hydrolysis to carboxylic acids .

Biological Activity Correlations

Modifications impact pharmacological properties:

Scientific Research Applications

Chemical Synthesis and Research Applications

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its structural features allow for various synthetic modifications, making it valuable in developing new chemical entities.

Key Applications:

- Chemistry : Utilized in synthesizing complex organic molecules.

- Biology : Investigated for antimicrobial and antiviral properties.

- Medicine : Explored for anti-inflammatory and anticancer activities.

- Industry : Applied in developing new materials and chemical processes.

Mechanistic Insights:

- Molecular Targets : Interacts with enzymes or receptors.

- Pathways : Modulates pathways related to inflammation and apoptosis.

- Biological Effects : Alters the function of molecular targets leading to therapeutic effects.

Case Studies and Research Findings

Numerous studies have demonstrated the biological activity of this compound. Below are summarized findings from significant research efforts:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis. |

| Cancer Cell Growth Inhibition | In vitro assays indicated inhibition of cancer cell proliferation via cell cycle arrest and apoptosis induction. Molecular docking studies elucidated specific pathways involved. |

| Inflammation Modulation | Reduced inflammation markers in cellular models suggest potential therapeutic use for inflammatory disorders. |

Detailed Research Insights

- Antimicrobial Activity : A study reported that this compound exhibited significant antibacterial properties against various pathogens. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Properties : In vitro experiments demonstrated that this compound could inhibit the growth of cancer cells by inducing apoptosis. Specific molecular pathways were identified through docking studies that highlighted its interaction with cellular targets involved in cancer progression .

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses in cellular models, presenting opportunities for therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Biological Effects: The compound’s effects are mediated through its ability to bind to and alter the function of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

2,4-Dichlorobenzaldehyde: Utilized in the synthesis of various organic compounds.

Uniqueness

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide is unique due to its specific chromene structure combined with the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Chromenes

Chromenes are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents, such as the dichlorobenzyl group in this compound, often enhances the biological efficacy by influencing the compound's interaction with biological targets.

The biological effects of this compound are mediated through several mechanisms:

- Molecular Targets : The compound may interact with specific enzymes or receptors within biological systems, modulating their activity.

- Signaling Pathways : It is suggested that this compound can influence pathways related to inflammation and cell proliferation, potentially leading to apoptosis in cancer cells.

- Biochemical Interactions : The binding interactions with biomolecules can lead to alterations in gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625–62.5 μM |

| Enterococcus faecalis | 62.5–125 μM |

These findings suggest that the compound has a bactericidal effect, inhibiting protein synthesis and nucleic acid production in bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of cancer cells through mechanisms such as:

- Inducing apoptosis in various cancer cell lines.

- Modulating signaling pathways involved in cell cycle regulation.

In one study, this compound showed an IC50 value comparable to established anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Cancer Cell Growth Inhibition : In vitro assays revealed that this compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The specific pathways involved were further elucidated using molecular docking studies .

- Inflammation Modulation : Research highlighted the role of this compound in reducing inflammation markers in cellular models, indicating its potential as a therapeutic agent for inflammatory disorders.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 2H-chromene-3-carboxylic acid derivatives with 2,4-dichlorobenzylamine. For example, describes a method for analogous coumarin derivatives using a base (e.g., K₂CO₃) in dry DMF to facilitate nucleophilic substitution. Reaction optimization may include:

- Step 1 : Activation of the carboxylic acid using coupling agents like EDCl/HOBt (common in amide bond formation).

- Step 2 : Purification via flash column chromatography (silica gel) and recrystallization (e.g., acetone/hexane) to isolate crystalline products .

- Key considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical workflows include:

- 1H/13C NMR : Verify aromatic proton environments (e.g., 2H-chromene protons at δ 6.8–7.5 ppm; dichlorobenzyl signals at δ 4.5–5.0 ppm for CH₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 375.06 for C₁₇H₁₂Cl₂NO₂) .

- Single-crystal X-ray diffraction : Resolve stereoelectronic effects (e.g., dihedral angles between chromene and dichlorobenzyl groups) .

Q. What solvents and conditions are optimal for handling this compound in vitro?

- Solubility : DMSO or DMF for stock solutions (10–50 mM).

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group. Avoid prolonged exposure to light due to the chromene moiety’s photosensitivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism in the dichlorobenzyl group). Mitigation strategies:

Q. What mechanistic insights guide the optimization of catalytic amidation for this compound?

Key factors in amide bond formation:

- Catalyst selection : Pd(OAc)₂/Xantphos for Ullman-type couplings (improves yields to >80% vs. traditional EDCl) .

- By-product analysis : Monitor chloro-byproducts (e.g., dichlorobenzyl chloride) via GC-MS and adjust stoichiometry to minimize impurities .

Q. How can computational modeling predict the compound’s bioactivity or reactivity?

- Docking studies : Screen against biological targets (e.g., kinases) using AutoDock Vina. The dichlorobenzyl group may enhance hydrophobic interactions in binding pockets .

- Reactivity indices : Calculate Fukui functions (via Gaussian) to identify electrophilic/nucleophilic sites (e.g., carboxamide oxygen as a nucleophile) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported anti-inflammatory IC₅₀ values across studies?

Potential sources of variability:

Q. What strategies resolve discrepancies in synthetic yields between small-scale and scaled-up protocols?

- Heat/mass transfer limitations : Use flow chemistry for exothermic steps (e.g., coupling reactions) to maintain consistent yields at >10 g scale .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (DMSO-d₆) | δ 8.21 (s, 1H, CONH), 7.45–7.12 (m, 6H, Ar-H) | |

| 13C NMR | δ 165.2 (CONH), 152.1 (chromene C=O) | |

| HRMS | [M+H]⁺ = 375.06 (calc. 375.04) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >75% yield above 80°C |

| Solvent | Dry DMF | Minimizes hydrolysis |

| Catalyst | Pd(OAc)₂/Xantphos | 85% vs. 60% (EDCl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.